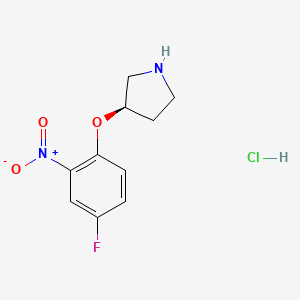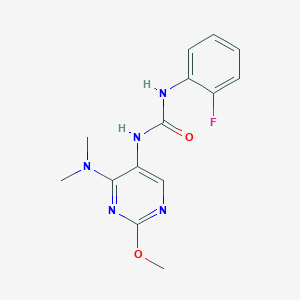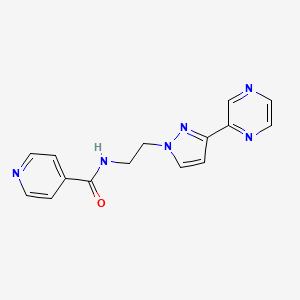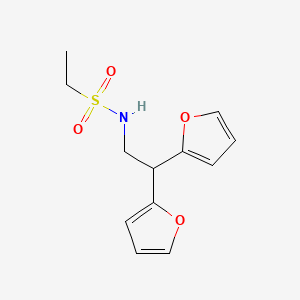
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenoxy group, making it a valuable subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluoro-Nitrophenoxy Group: The 4-fluoro-2-nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable phenol derivative with a fluorinating agent and a nitrating agent under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The nitro group in ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the fluoro group can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated and nitro-substituted aromatic compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers and nitroaromatic compounds with unique electronic characteristics.
作用机制
The mechanism of action of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- ®-3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride
- ®-3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride
- ®-3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Uniqueness
®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it a valuable compound for various applications.
属性
IUPAC Name |
(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMWCHXMBORGT-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
